CTCE-9908

Description

CTCE-9908 is a Protein drug with a maximum clinical trial phase of II.

antineoplastic; a small peptide CXCR4 antagonist

Properties

IUPAC Name |

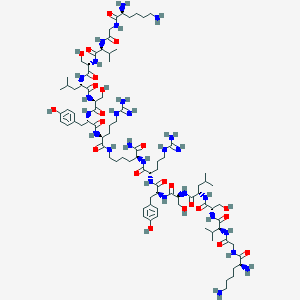

(2S)-2,6-diamino-N-[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(5S)-6-amino-5-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanoyl]amino]-6-oxohexyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C86H147N27O23/c1-45(2)35-58(104-81(133)64(43-116)110-83(135)68(47(5)6)112-66(120)39-99-71(123)53(89)17-9-12-30-87)75(127)108-62(41-114)79(131)106-60(37-49-22-26-51(118)27-23-49)77(129)102-56(20-15-33-97-85(92)93)73(125)96-32-14-11-19-55(70(91)122)101-74(126)57(21-16-34-98-86(94)95)103-78(130)61(38-50-24-28-52(119)29-25-50)107-80(132)63(42-115)109-76(128)59(36-46(3)4)105-82(134)65(44-117)111-84(136)69(48(7)8)113-67(121)40-100-72(124)54(90)18-10-13-31-88/h22-29,45-48,53-65,68-69,114-119H,9-21,30-44,87-90H2,1-8H3,(H2,91,122)(H,96,125)(H,99,123)(H,100,124)(H,101,126)(H,102,129)(H,103,130)(H,104,133)(H,105,134)(H,106,131)(H,107,132)(H,108,127)(H,109,128)(H,110,135)(H,111,136)(H,112,120)(H,113,121)(H4,92,93,97)(H4,94,95,98)/t53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,68-,69-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUYRSKROGTWHDC-HZGLMRDYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NCCCCC(C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CCCCN)N)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCCCC[C@@H](C(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CCCCN)N)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C86H147N27O23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1927.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1030384-98-5 | |

| Record name | CTCE 9908 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1030384985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CTCE-9908 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05625 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CTCE-9908 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NF0BX95A31 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Methodological & Application

Application Notes and Protocols for CTCE-9908 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing CTCE-9908, a potent and selective peptide antagonist of the C-X-C chemokine receptor 4 (CXCR4), in various cell culture experiments. This compound competitively binds to CXCR4, inhibiting the interaction with its ligand, CXCL12 (also known as stromal cell-derived factor-1 or SDF-1). This disruption of the CXCL12/CXCR4 signaling axis has been shown to impede tumor growth, metastasis, and angiogenesis in a variety of cancer cell lines.

Mechanism of Action

This compound functions by blocking the downstream signaling pathways initiated by the binding of CXCL12 to CXCR4. This inhibition can lead to several cellular outcomes depending on the cell type and experimental conditions, including:

-

Inhibition of Cell Migration and Invasion : By blocking the chemotactic signals mediated by CXCL12, this compound can significantly reduce the migratory and invasive potential of cancer cells.

-

Induction of Mitotic Catastrophe : In some cancer cell lines, such as ovarian cancer, this compound has been observed to cause G2-M arrest, abnormal mitosis, and multinucleation, leading to a form of cell death known as mitotic catastrophe.

-

Inhibition of Cell Proliferation and Survival : Disruption of the CXCL12/CXCR4 axis can lead to decreased cell proliferation and, in some cases, induce apoptosis.

-

Anti-Angiogenic Effects : this compound can inhibit angiogenesis by reducing the recruitment of pro-angiogenic myeloid precursor cells.

Data Presentation: Effective Concentrations of this compound

The optimal concentration of this compound is cell-line and assay-dependent. The following tables summarize effective concentrations reported in the literature for various in vitro applications. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup.

Table 1: Effective Concentrations for Anti-Proliferative and Cytotoxic Effects

| Cell Line | Assay | Concentration | Incubation Time | Observed Effect |

| PC-3 (Prostate Cancer) | Cell Proliferation | 10 ng/mL - 100 µg/mL | Up to 4 |

Application Notes and Protocols: Investigating the Synergistic Potential of CTCE-9908 and Docetaxel in Prostate Cancer Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docetaxel-based chemotherapy is a standard of care for metastatic castration-resistant prostate cancer (mCRPC). However, the development of resistance is a significant clinical challenge.[1][2] The chemokine receptor CXCR4 has been implicated in tumor progression, metastasis, and the development of chemoresistance.[3][4][5] Its ligand, CXCL12, is highly expressed in common sites of prostate cancer metastasis, including bone. The CXCL12/CXCR4 signaling axis is believed to play a role in tumor growth, invasion, and the recruitment of pro-angiogenic cells to the tumor microenvironment.[6][7]

CTCE-9908 is a peptide antagonist of CXCR4 that has demonstrated anti-tumor and anti-metastatic activity in various preclinical cancer models, including prostate cancer.[4][6][7][8][9] By inhibiting the CXCL12/CXCR4 axis, this compound can reduce tumor cell invasion, angiogenesis, and metastasis.[6][7][8] This application note provides a comprehensive overview and detailed protocols for investigating the potential synergistic effects of combining this compound with docetaxel in preclinical prostate cancer models. While direct preclinical studies on this specific combination in prostate cancer are not yet widely published, this document extrapolates from the known mechanisms of each agent and data from other cancer models, such as breast cancer, to propose a robust experimental framework.[10]

Principle of the Combination Therapy

The proposed combination therapy aims to target two distinct but potentially interconnected pathways involved in prostate cancer progression and chemoresistance.

-

Docetaxel: This taxane-based chemotherapeutic agent works by stabilizing microtubules, leading to cell-cycle arrest in the G2/M phase and subsequent apoptosis.[11][12]

-

This compound: As a CXCR4 antagonist, this compound is expected to inhibit CXCL12-mediated signaling, thereby reducing tumor cell invasion, metastasis, and angiogenesis.[6][8] Furthermore, targeting the CXCR4 pathway may counteract chemoresistance mechanisms.[3]

The combination of these two agents could potentially lead to a synergistic anti-tumor effect by simultaneously targeting cancer cell proliferation and the supportive tumor microenvironment that contributes to metastasis and drug resistance.

Data Presentation

Table 1: In Vitro Efficacy of this compound and Docetaxel in Prostate Cancer Cell Lines (Hypothetical Data)

| Treatment Group | Cell Line | Concentration | % Inhibition of Cell Viability (72h) | % Apoptosis (Annexin V) (48h) | % Inhibition of Invasion (Boyden Chamber) (24h) |

| Control | PC-3 | - | 0 | 5 ± 2 | 0 |

| Docetaxel | PC-3 | 10 nM | 45 ± 5 | 30 ± 4 | 20 ± 3 |

| This compound | PC-3 | 50 µg/mL | 10 ± 3 | 8 ± 2 | 60 ± 7[6][8] |

| Docetaxel + this compound | PC-3 | 10 nM + 50 µg/mL | 75 ± 6 | 65 ± 5 | 85 ± 8 |

| Control | DU-145 | - | 0 | 4 ± 1 | 0 |

| Docetaxel | DU-145 | 10 nM | 50 ± 6 | 35 ± 5 | 25 ± 4 |

| This compound | DU-145 | 50 µg/mL | 15 ± 4 | 10 ± 3 | 55 ± 6 |

| Docetaxel + this compound | DU-145 | 10 nM + 50 µg/mL | 80 ± 7 | 70 ± 6 | 80 ± 7 |

Table 2: In Vivo Efficacy in a Prostate Cancer Xenograft Model (Hypothetical Data)

| Treatment Group | Animal Model | Dosage | % Tumor Growth Inhibition | % Reduction in Metastasis | Change in Microvessel Density (%) |

| Vehicle Control | PC-3 Xenograft | - | 0 | 0 | 0 |

| Docetaxel | PC-3 Xenograft | 10 mg/kg, weekly | 40 ± 8 | 15 ± 5 | -20 ± 5 |

| This compound | PC-3 Xenograft | 25 mg/kg, daily[6][8] | 25 ± 6 | 61 ± 10[4] | -35 ± 7[6][8] |

| Docetaxel + this compound | PC-3 Xenograft | 10 mg/kg, weekly + 25 mg/kg, daily | 70 ± 10 | 85 ± 12 | -60 ± 9 |

Experimental Protocols

In Vitro Assays

1. Cell Culture

-

Cell Lines: Human prostate cancer cell lines PC-3 and DU-145 (ATCC).

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

2. Cell Viability Assay (MTS Assay)

-

Seed 5,000 cells/well in a 96-well plate and allow them to adhere overnight.

-

Treat cells with varying concentrations of docetaxel, this compound, or the combination. Include a vehicle control.

-

Incubate for 72 hours.

-

Add MTS reagent according to the manufacturer's instructions and incubate for 1-4 hours.

-

Measure absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

3. Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Seed 2 x 10^5 cells/well in a 6-well plate and allow them to adhere overnight.

-

Treat cells with the desired concentrations of drugs for 48 hours.

-

Harvest cells, wash with cold PBS, and resuspend in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze cells by flow cytometry within 1 hour.

4. Cell Invasion Assay (Boyden Chamber Assay)

-

Coat the upper surface of an 8 µm pore size Transwell insert with Matrigel.

-

Seed 5 x 10^4 cells in serum-free medium in the upper chamber. Add the respective treatments (docetaxel, this compound, or combination).

-

Add medium containing 10% FBS as a chemoattractant to the lower chamber.

-

Incubate for 24 hours.

-

Remove non-invading cells from the upper surface of the membrane.

-

Fix and stain the invading cells on the lower surface of the membrane with crystal violet.

-

Count the number of invaded cells in several microscopic fields.

In Vivo Xenograft Model

1. Animal Model

-

Species: Male athymic nude mice (6-8 weeks old).

-

Cell Implantation: Subcutaneously inject 1 x 10^6 PC-3 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the flank of each mouse.

2. Treatment Protocol

-

When tumors reach a palpable size (approximately 100 mm³), randomize mice into four groups (n=8-10 per group):

-

Monitor tumor growth by measuring tumor volume with calipers twice weekly (Volume = 0.5 x Length x Width²).

-

Monitor animal body weight and general health status.

-

After a predetermined period (e.g., 4-6 weeks) or when tumors reach the maximum allowed size, euthanize the mice.

3. Analysis

-

Tumor Growth Inhibition: Calculate the percentage of tumor growth inhibition for each treatment group relative to the vehicle control.

-

Metastasis Assessment: Harvest lungs and lymph nodes, fix in formalin, and perform histological analysis (H&E staining) to quantify metastatic nodules.

-

Immunohistochemistry (IHC): Analyze tumor sections for markers of proliferation (Ki-67), apoptosis (cleaved caspase-3), and angiogenesis (CD31).

Visualization of Pathways and Workflows

References

- 1. Molecular mechanisms of docetaxel resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enhanced anti-tumor efficacy and mechanisms associated with docetaxel-piperine combination- in vitro and in vivo investigation using a taxane-resistant prostate cancer model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. AntiCancer Announces Positive Results Of Preclinical Study Demonstrating Inhibition Of Human Prostate Cancer Metastasis - BioSpace [biospace.com]

- 5. New Insights into the Role of CXCR4 in Prostate Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting CXCR4 with this compound inhibits prostate tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of CXCR4 antagonist this compound on prostate tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeting CXCR4 with this compound inhibits prostate tumor metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. "Targeting CXCR4 with this compound inhibits prostate tumor metastasis " by Donald Wong, Pridvi Kandagatla et al. [digitalcommons.wayne.edu]

- 10. CXCR4 peptide antagonist inhibits primary breast tumor growth, metastasis and enhances the efficacy of anti-VEGF treatment or docetaxel in a transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Preclinical mechanisms of action of docetaxel and docetaxel combinations in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. urology-textbook.com [urology-textbook.com]

protocol for assessing CTCE-9908 efficacy in an ovarian cancer cell line

For Research Use Only.

Introduction

Ovarian cancer remains a significant cause of mortality among gynecological malignancies, often diagnosed at advanced stages with peritoneal metastasis.[1] The chemokine receptor CXCR4 and its ligand, CXCL12 (also known as SDF-1), are key players in tumor progression.[1][2][3] The CXCL12/CXCR4 signaling axis is crucial in promoting the proliferation, migration, invasion, and metastasis of ovarian cancer cells.[2][3][4] High expression of this axis is often correlated with poor patient outcomes.[5] Consequently, targeting this pathway presents a promising therapeutic strategy.[1][6]

CTCE-9908 is a potent and selective peptide antagonist of the CXCR4 receptor.[7][8] In ovarian cancer cells that express CXCR4, this compound has been shown to inhibit migration and induce cytotoxicity.[7][9][10] Uniquely, its mechanism of inducing cell death is not through traditional apoptosis but by causing mitotic catastrophe, characterized by G2-M arrest, multinucleation, and abnormal mitosis.[7][8][9][10] These application notes provide a detailed protocol for assessing the efficacy of this compound in a CXCR4-expressing ovarian cancer cell line. The protocols cover the evaluation of cytotoxicity, the inhibition of CXCL12-induced migration, and the analysis of cell cycle distribution.

Core Experimental Workflow

The overall workflow for assessing the efficacy of this compound involves a multi-step process. It begins with determining the cytotoxic concentration of the compound, followed by functional assays to measure its impact on cell migration—a key function of the CXCR4 axis. Finally, cell cycle analysis is performed to confirm the compound's specific mechanism of action.

References

- 1. Targeting the CXCR4/CXCL12 axis in treating epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Imaging CXCL12-CXCR4 Signaling in Ovarian Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Imaging CXCL12-CXCR4 signaling in ovarian cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CXCL12-CXCR4 Axis Promotes Proliferation, Migration, Invasion, and Metastasis of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tissue Expression and Prognostic Role of CXCL12 and CXCR4 in High-grade Serous Ovarian Carcinoma | Anticancer Research [ar.iiarjournals.org]

- 6. Recent Advances in CXCL12/CXCR4 Antagonists and Nano-Based Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | CXCR4 antagonist | Probechem Biochemicals [probechem.com]

- 9. An antagonist of the chemokine receptor CXCR4 induces mitotic catastrophe in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

Evaluating Tumor Growth Inhibition by CTCE-9908: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the anti-tumor efficacy of CTCE-9908, a peptide antagonist of the CXCR4 receptor. The protocols outlined below cover both in vitro and in vivo methodologies to assess the impact of this compound on tumor cell proliferation, survival, migration, and overall tumor growth.

Introduction

This compound is a competitive peptide analog of CXCL12 (also known as SDF-1), the natural ligand for the C-X-C chemokine receptor type 4 (CXCR4). The CXCL12/CXCR4 signaling axis is a critical pathway implicated in tumor progression, including proliferation, angiogenesis, and metastasis.[1][2] By blocking the interaction between CXCL12 and CXCR4, this compound aims to inhibit these key processes in cancer cells.[1][3] This document details standardized methods to quantify the inhibitory effects of this compound on tumor growth.

Mechanism of Action: The CXCL12/CXCR4 Signaling Pathway

The binding of CXCL12 to its receptor, CXCR4, activates several downstream signaling cascades that promote cancer cell survival, growth, and metastasis.[4][5] this compound acts as an antagonist, preventing this binding and thereby inhibiting these downstream effects.

In Vitro Evaluation of this compound

A series of in vitro assays are essential to determine the direct effects of this compound on cancer cells.

Experimental Workflow for In Vitro Assays

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[1][6]

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, PC-3) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 50, 100 µg/mL). Include a vehicle control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

| Treatment Group | Concentration (µg/mL) | Incubation Time (h) | % Cell Viability (Mean ± SD) |

| Vehicle Control | 0 | 48 | 100 ± 5.2 |

| This compound | 10 | 48 | 85.3 ± 4.1 |

| This compound | 50 | 48 | 62.1 ± 3.5 |

| This compound | 100 | 48 | 45.8 ± 2.9 |

Cell Migration Assay (Transwell Assay)

This assay assesses the ability of cancer cells to migrate through a porous membrane towards a chemoattractant.[8][9]

Protocol:

-

Chamber Preparation: Place 24-well Transwell inserts (8 µm pore size) into the wells of a 24-well plate.

-

Chemoattractant: Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber.

-

Cell Seeding: Resuspend cancer cells in serum-free medium containing different concentrations of this compound. Seed 1 x 10^5 cells in 100 µL into the upper chamber.

-

Incubation: Incubate the plate for 12-24 hours at 37°C, 5% CO2.

-

Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with 70% ethanol and stain with 0.2% crystal violet.

-

Quantification: Count the number of migrated cells in several random fields under a microscope.

| Treatment Group | Concentration (µg/mL) | Migrated Cells per Field (Mean ± SD) | % Inhibition of Migration |

| Vehicle Control | 0 | 152 ± 12 | 0 |

| This compound | 50 | 78 ± 9 | 48.7 |

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (Annexin V staining) and loss of membrane integrity (Propidium Iodide staining).[3][10]

Protocol:

-

Cell Treatment: Treat cancer cells with this compound at the desired concentrations for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend 1-5 x 10^5 cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[10]

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells by flow cytometry within one hour.[10]

| Treatment Group | Concentration (µg/mL) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Vehicle Control | 0 | 3.5 ± 0.8 | 2.1 ± 0.5 |

| This compound | 50 | 15.2 ± 2.1 | 8.7 ± 1.3 |

In Vivo Evaluation of this compound

Animal models are crucial for assessing the therapeutic efficacy of this compound in a physiological context.

Experimental Workflow for In Vivo Studies

References

- 1. 細胞計数・セルヘルス分析 [sigmaaldrich.com]

- 2. stackscientific.nd.edu [stackscientific.nd.edu]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CXCL12-CXCR4/CXCR7 Axis in Cancer: from Mechanisms to Clinical Applications [ijbs.com]

- 5. Frontiers | The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer [frontiersin.org]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]

- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

Troubleshooting & Optimization

troubleshooting inconsistent results in CTCE-9908 experiments

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CTCE-9908. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing inconsistent inhibition of primary tumor growth with this compound?

A1: Inconsistent effects on primary tumor growth are a known characteristic of this compound experiments. Several studies indicate that the primary strength of this compound lies in its ability to inhibit metastasis rather than significantly reducing the primary tumor volume. For instance, in an orthotopic model of prostate cancer, this compound treatment did not significantly alter primary tumor growth but did reduce total tumor burden by inhibiting metastases[1][2]. However, other studies in breast cancer models have shown that increasing doses of this compound can slow the rate of primary tumor growth[3].

Troubleshooting Tips:

-

Dose-Response Study: Conduct a dose-response experiment to determine the optimal concentration of this compound for your specific cancer model. Doses ranging from 25 mg/kg to 100 mg/kg have been used in various studies[3][4].

-

Combination Therapy: Consider using this compound in combination with other therapeutic agents. Studies have shown enhanced antitumor effects when this compound is combined with docetaxel or anti-angiogenic agents[3][5].

-

Tumor Microenvironment: The expression level of CXCL12 in the primary tumor microenvironment can influence the efficacy of this compound. Low CXCL12 expression may lead to reduced CXCR4 activation and consequently, a diminished effect of its antagonist[1].

Q2: My in vivo metastasis assay results are not reproducible. How can I improve consistency?

A2: Reproducibility in metastasis assays can be challenging. One critical factor identified in studies with this compound is the pre-treatment of cancer cells before injection.

Troubleshooting Tips:

-

Pre-treatment of Cells: For some experimental models, pre-treating the cancer cells with this compound before in vivo administration has been shown to be crucial for observing a consistent reduction in metastatic burden. This rapid blocking of CXCR4 receptors on the cancer cells appears necessary to decrease metastatic seeding[6].

-

Systemic Administration: In addition to pre-treating the cells, systemic administration of this compound to the animal model, both before and after cell injection, can lead to more significant and consistent inhibition of metastasis[6].

-

Timing and Duration of Treatment: Optimize the timing and duration of this compound treatment. Continuous daily administration is often employed in in vivo studies[1][4].

Q3: I am not observing a significant effect of this compound on cancer cell viability in my in vitro assays. Is this expected?

A3: Yes, this is an expected outcome in many cell lines. This compound's primary mechanism is the inhibition of cell migration and invasion by blocking the CXCL12/CXCR4 signaling axis, and it often does not have a direct cytotoxic effect at concentrations that are effective for inhibiting invasion.

Troubleshooting Tips:

-

Concentration Range: Studies have shown that this compound does not significantly affect the proliferation of cell lines like PC-3 and C4-2B at concentrations up to 100 μg/ml[1][2]. However, at very high concentrations (e.g., IC50 of 200 µg/mL in B16-F10 melanoma cells), a decrease in cell viability has been observed[7].

-

Assay Type: Ensure you are using the appropriate assays to measure the expected biological effects. Instead of focusing solely on viability assays (like MTT or CCK-8), prioritize migration, adhesion, and invasion assays (e.g., Transwell invasion assays) to assess the efficacy of this compound.

-

CXCL12 Stimulation: The inhibitory effect of this compound on invasion is most evident when the cells are stimulated with CXCL12. Ensure that your invasion assay includes a CXCL12 gradient to mimic the in vivo chemotactic environment[1][2].

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard cell viability assay procedures and findings from this compound literature.

-

Cell Seeding: Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 200 μg/ml) dissolved in sterile water or an appropriate vehicle.

-

Incubation: Incubate the plates for 24, 48, and 72 hours.

-

MTT Addition: Add 10 μl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 μl of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Chemoinvasion Assay (Transwell Assay)

This protocol is based on methodologies used to assess the anti-invasive properties of this compound.

-

Cell Preparation: Serum-starve the cancer cells for 4-24 hours.

-

Pre-treatment (Optional but Recommended): Pre-treat the cells with this compound (e.g., 50 μg/ml) for a specified period before seeding.

-

Transwell Setup: Use Transwell inserts with a Matrigel-coated membrane.

-

Cell Seeding: Seed approximately 1.5-2.0 x 10^5 cells in the upper chamber of the Transwell insert in a serum-free medium containing this compound.

-

Chemoattractant: Add a medium containing CXCL12 (e.g., 100-200 ng/ml) as a chemoattractant to the lower chamber.

-

Incubation: Incubate the plate for 24-48 hours.

-

Cell Staining and Counting: Remove non-invading cells from the top of the membrane. Fix and stain the invading cells on the bottom of the membrane with a stain like crystal violet.

-

Quantification: Count the number of invaded cells in several microscopic fields and average the results.

Quantitative Data Summary

| Experiment | Cell Line | This compound Concentration | Effect | Reference |

| Primary Tumor Growth | MDA-MB-231 (Breast) | 25 mg/kg | 7-fold reduction at 5 weeks | [4] |

| PyMT (Breast) | 50 mg/kg | 45% inhibition at 3.5 weeks | [3] | |

| PC-3 (Prostate) | 25 mg/kg | No significant change | [1][2] | |

| Metastasis | MDA-231-BSC12 (Breast) | 25 mg/kg | 9-fold reduction at 5 weeks | [4] |

| K7M2 (Osteosarcoma) | 67 mg/kg | 50% reduction in lung nodules | [6] | |

| B16 (Melanoma) | Not specified | 50-80% decrease in lung nodules | [6] | |

| PC-3 (Prostate) | 25 mg/kg | 40% reduction in lymph node metastases | [1] | |

| In Vitro Invasion | PC-3 (Prostate) | 50 μg/ml | Significant reduction in CXCL12-induced invasion | [1][2] |

| Cell Viability | PC-3, C4-2B (Prostate) | up to 100 μg/ml | No significant change | [1] |

| B16-F10 (Melanoma) | 200 μg/ml (IC50) | Statistically significant decrease | [7] |

Visualizations

CXCL12/CXCR4 Signaling Pathway

The binding of the chemokine CXCL12 to its receptor CXCR4 initiates a cascade of intracellular signaling events that are crucial for cell migration, proliferation, and survival. This compound acts as a competitive antagonist, blocking this interaction and thereby inhibiting these downstream effects.

Caption: The CXCL12/CXCR4 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo Metastasis Assay

This workflow outlines the key steps for a typical in vivo metastasis experiment using this compound, incorporating best practices for achieving consistent results.

Caption: A typical experimental workflow for an in vivo metastasis assay with this compound.

Troubleshooting Logic for Inconsistent Results

This diagram illustrates a logical approach to troubleshooting inconsistent results in this compound experiments.

Caption: A logical flow for troubleshooting inconsistent this compound experimental outcomes.

References

- 1. Targeting CXCR4 with this compound inhibits prostate tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. digitalcommons.wayne.edu [digitalcommons.wayne.edu]

- 3. CXCR4 peptide antagonist inhibits primary breast tumor growth, metastasis and enhances the efficacy of anti-VEGF treatment or docetaxel in a transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A CXCR4 antagonist this compound inhibits primary tumor growth and metastasis of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The involvement of a chemokine receptor antagonist this compound and kynurenine metabolites in cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of the CXCR4/CXCL12 chemokine pathway reduces the development of murine pulmonary metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro effects and mathematical modelling of this compound (a chemokine receptor 4 antagonist) on melanoma cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing CTCE-9908 Treatment Schedules

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with CTCE-9908. The information is designed to help optimize experimental protocols and treatment schedules for improved efficacy.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

| Question | Possible Cause | Suggested Solution |

| Why am I not observing any inhibition of cell migration or invasion with this compound? | 1. Suboptimal this compound Concentration: The concentration of this compound may be too low to effectively antagonize the CXCR4 receptor in your specific cell line. 2. High CXCL12 Concentration: If the concentration of the chemoattractant CXCL12 is too high, it may outcompete this compound for binding to CXCR4. 3. Low CXCR4 Expression: The cell line you are using may have low or no expression of the CXCR4 receptor.[1] 4. Compound Integrity: The this compound may have degraded due to improper storage or handling.[1] | 1. Perform a Dose-Response Curve: Titrate this compound across a range of concentrations (e.g., 10 ng/mL to 100 µg/mL) to determine the optimal inhibitory concentration for your cell line.[2] 2. Optimize CXCL12 Concentration: Use a concentration of CXCL12 that is at or near the EC80 to allow for competitive inhibition.[1] 3. Verify CXCR4 Expression: Confirm CXCR4 expression in your cell line using techniques such as Western blot or flow cytometry.[1][3] 4. Ensure Proper Handling: Store this compound at -20°C for short-term storage or -80°C for long-term storage (up to 6 months).[4] Prepare fresh dilutions for each experiment. |

| I am seeing inconsistent results between experiments. | 1. Variability in Cell Health and Passage Number: Cells at high passage numbers can exhibit altered receptor expression and signaling.[1] 2. Inconsistent Pre-treatment Conditions: In some experimental models, pre-treatment of cells with this compound before the assay is crucial for consistent results.[5] 3. Freeze-Thaw Cycles: Repeated freeze-thaw cycles of this compound stock solutions can lead to degradation of the peptide.[4] | 1. Use Low Passage Cells: Maintain a consistent and low passage number for your cell lines. Regularly check for cell viability and morphology. 2. Standardize Pre-treatment: If applicable to your assay, establish and consistently apply a pre-treatment protocol with this compound for a defined period before initiating the experiment.[5] 3. Aliquot Stock Solutions: Aliquot this compound stock solutions upon reconstitution to avoid multiple freeze-thaw cycles.[4] |

| This compound is showing unexpected cytotoxicity at concentrations intended for migration inhibition. | 1. Cell Line Sensitivity: Some cell lines may be more sensitive to the cytotoxic effects of this compound, which can induce mitotic catastrophe in certain cancer cells.[4][6] 2. Prolonged Incubation Times: Long-term exposure to this compound can lead to cytotoxicity, even at concentrations that do not show immediate effects on proliferation.[5][6] | 1. Determine the Cytotoxic Threshold: Perform a cytotoxicity assay (e.g., MTT or crystal violet) to determine the IC50 of this compound in your cell line over the intended experimental duration.[7] 2. Optimize Incubation Time: For migration or invasion assays, use the shortest incubation time necessary to observe a significant effect, minimizing the influence of cytotoxicity. For example, a 23% decrease in migration was observed in K7M2 cells after 24 hours.[5][8] |

| I am not observing a reduction in primary tumor growth in my in vivo model. | 1. Insufficient Dose or Dosing Frequency: The dose or frequency of this compound administration may not be sufficient to maintain a therapeutic concentration in the tumor microenvironment. 2. Tumor Model Resistance: The specific tumor model may be less dependent on the CXCL12/CXCR4 axis for primary tumor growth. Some studies report significant effects on metastasis with minimal impact on primary tumor size.[2] 3. Timing of Treatment Initiation: The timing of when treatment is initiated relative to tumor implantation can influence the outcome. | 1. Dose Escalation Study: If feasible, conduct a dose-escalation study to determine the optimal dose of this compound for your animal model. Doses ranging from 25 to 100 mg/kg have been used in mice.[4][9] 2. Assess Metastasis: Even in the absence of primary tumor growth inhibition, evaluate the effect of this compound on metastatic burden, as this is a primary mechanism of action.[2] 3. Optimize Treatment Schedule: Consider initiating treatment at different time points post-tumor implantation to determine the most effective therapeutic window. |

Frequently Asked Questions (FAQs)

| Question | Answer |

| What is the mechanism of action of this compound? | This compound is a potent and selective antagonist of the CXCR4 receptor. It competitively binds to CXCR4, preventing the binding of its ligand, CXCL12 (also known as SDF-1). This inhibition blocks downstream signaling pathways involved in cell migration, proliferation, survival, and angiogenesis.[4][10] In some cancer cells, such as ovarian cancer, this compound can also induce mitotic catastrophe, a form of cell death.[4][11] |

| How should I prepare and store this compound? | This compound powder should be reconstituted, preferably in sterile water.[5] For storage, it is recommended to keep the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month. To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution after reconstitution.[4] |

| What are typical in vitro concentrations of this compound to use? | The effective concentration of this compound can vary depending on the cell line and the specific assay. Concentrations ranging from 100 µg/mL have been used to inhibit migration and invasion in osteosarcoma and ovarian cancer cell lines.[3][5] For proliferation assays, a wider range, from 0 to 300 µg/mL, has been tested over longer incubation periods (e.g., 10 days).[4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. |

| What are established in vivo dosing schedules for this compound? | In mouse models of breast cancer, subcutaneous injections of this compound at doses of 25, 50, and 100 mg/kg, administered 5 days a week, have been shown to slow primary tumor growth.[4][9] In a prostate cancer model, 25 mg/kg of this compound significantly reduced the total tumor burden.[2] A dose of 25 mg/kg injected subcutaneously 5 days a week was also effective in a breast cancer metastasis model.[12] |

| Can this compound be combined with other therapies? | Yes, studies have shown that this compound can enhance the efficacy of other anti-cancer agents. For example, in a breast cancer model, combining this compound with docetaxel or an anti-VEGF treatment resulted in a greater reduction in tumor volume and metastasis compared to the individual treatments alone.[9][13] It has also been shown to have additive cytotoxic effects when combined with paclitaxel in ovarian cancer cells.[11] |

| Does this compound always inhibit cell proliferation? | Not always. The effect of this compound on cell proliferation is cell-type dependent. For example, in some prostate cancer cell lines, this compound did not significantly inhibit cell proliferation at concentrations that were effective at inhibiting cell invasion.[2] However, in other cell types like ovarian cancer and osteosarcoma, it has been shown to inhibit growth, in part by inducing mitotic catastrophe.[4][5] |

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound

| Cell Line | Assay | Concentration | Incubation Time | Observed Effect | Reference |

| K7M2 (Murine Osteosarcoma) | Migration | 100 µg/mL | 24 hours | 23% decrease in migration | [5] |

| K7M2 (Murine Osteosarcoma) | Proliferation (MTT) | 100 µg/mL | >25 hours | Increased doubling time from 19.5h to 26.5h | [5] |

| IGROV, TOV21G, SKOV3 (Ovarian Cancer) | Growth/Migration | 0-300 µg/mL | 10 days | Inhibition of migration and growth | [4] |

| PC-3 (Prostate Cancer) | Invasion | 50 µg/mL | Not specified | Significant reduction in CXCL12-induced chemoinvasion | [2] |

| PC-3, C4-2B (Prostate Cancer) | Proliferation | Up to 100 µg/mL | Up to 72 hours | No significant effect on proliferation | [2] |

| B16 F10 (Melanoma) | Cytotoxicity (Crystal Violet) | IC50 of 0.53 mM | 48 hours | Cytotoxic effects observed | [7] |

Table 2: In Vivo Efficacy of this compound

| Cancer Model | Animal Model | Treatment Schedule | Outcome | Reference |

| Breast Cancer (Primary Tumor) | FVB/N TgN (MMTV-PyMT) mice | 50 mg/kg, s.c., 5 days/week for 3.5 weeks | 45% inhibition of primary tumor growth | [4] |

| Breast Cancer (Metastasis) | MDA-MB-231 xenograft | 25 mg/kg, s.c., 5 days/week | 9- to 20-fold reduction in metastatic tumor burden at 5-6 weeks | [12] |

| Prostate Cancer (Metastasis) | PC-3 orthotopic | 25 mg/kg | Significant reduction in total tumor burden (lymph node and distant metastases) | [2] |

| Osteosarcoma (Metastasis) | K7M2 tail vein injection | 67 mg/kg, s.c., 5 days on, 2 days off | 50% reduction in gross metastatic lung nodules | [5] |

| Breast Cancer (Combination Therapy) | PyMT mouse model | 50 mg/kg this compound + docetaxel | 38% decrease in tumor volume compared to docetaxel alone | [9] |

| Breast Cancer (Combination Therapy) | PyMT mouse model | 50 mg/kg this compound + DC101 (anti-VEGFR2) | 37% decrease in primary tumor volume and 75% reduction in distant metastasis compared to DC101 alone | [9] |

Experimental Protocols

1. In Vitro Cell Migration (Boyden Chamber) Assay

This protocol is adapted from standard Boyden chamber assay methodologies.[14][15]

-

Cell Culture: Culture CXCR4-expressing cells in appropriate media until they reach 80-90% confluency.

-

Cell Starvation: Serum-starve the cells for 4-6 hours prior to the assay to reduce basal migration.

-

Preparation of Chambers:

-

Coat the top of the transwell insert membrane (e.g., 8 µm pore size) with an appropriate extracellular matrix protein (e.g., fibronectin) if desired.

-

Add chemoattractant (e.g., CXCL12 at a pre-determined optimal concentration) to the lower chamber.

-

Add serum-free media to the lower chamber as a negative control.

-

-

Cell Seeding:

-

Harvest and resuspend the starved cells in serum-free media.

-

Pre-treat a subset of cells with various concentrations of this compound for 30-60 minutes.

-

Seed the pre-treated (and untreated control) cells into the upper chamber of the transwell inserts.

-

-

Incubation: Incubate the plate at 37°C in a humidified incubator for a pre-determined time (e.g., 4-24 hours), allowing for cell migration.

-

Analysis:

-

Remove the non-migrated cells from the top of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the bottom of the membrane (e.g., with crystal violet or DAPI).

-

Count the number of migrated cells in several fields of view under a microscope.

-

Alternatively, use a fluorescent plate reader to quantify migration of fluorescently labeled cells.

-

2. In Vivo Tumor Growth and Metastasis Model (Orthotopic Implantation)

This protocol is a generalized representation based on published studies.[2][12]

-

Cell Preparation:

-

Culture a cancer cell line (e.g., MDA-MB-231 for breast cancer, PC-3 for prostate cancer) under standard conditions.

-

For tracking metastasis, consider using cells engineered to express a reporter gene like luciferase or GFP.

-

-

Animal Model: Use immunocompromised mice (e.g., nude or SCID) appropriate for the xenograft model.

-

Tumor Implantation:

-

Surgically implant the cancer cells into the orthotopic site (e.g., mammary fat pad for breast cancer, prostate for prostate cancer).

-

Allow the tumors to establish and reach a palpable size.

-

-

Treatment Schedule:

-

Randomize the animals into treatment and control groups.

-

Prepare this compound for injection (e.g., dissolved in sterile saline).

-

Administer this compound via the desired route (e.g., subcutaneous injection) at the predetermined dose and schedule (e.g., 25 mg/kg, 5 days/week).

-

Administer a vehicle control to the control group.

-

-

Monitoring and Endpoint:

-

Measure the primary tumor volume regularly (e.g., twice a week) using calipers.

-

Monitor for metastasis using bioluminescent or fluorescent imaging if applicable.

-

At the end of the study, euthanize the animals and harvest the primary tumor and metastatic organs (e.g., lungs, liver, lymph nodes) for histological analysis.

-

-

Data Analysis: Compare the primary tumor growth rates and the incidence and burden of metastasis between the treatment and control groups.

Visualizations

Caption: CXCL12/CXCR4 signaling pathway and the inhibitory action of this compound.

Caption: General experimental workflow for evaluating this compound efficacy.

Caption: Logical relationship for optimizing this compound treatment schedules.

References

- 1. benchchem.com [benchchem.com]

- 2. Targeting CXCR4 with this compound inhibits prostate tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Inhibition of the CXCR4/CXCL12 chemokine pathway reduces the development of murine pulmonary metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In vitro effects and mathematical modelling of this compound (a chemokine receptor 4 antagonist) on melanoma cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. CXCR4 peptide antagonist inhibits primary breast tumor growth, metastasis and enhances the efficacy of anti-VEGF treatment or docetaxel in a transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What are CXCR4 antagonists and how do they work? [synapse.patsnap.com]

- 11. CTCE 9908 | Chemokine CXC Receptors | Tocris Bioscience [tocris.com]

- 12. A CXCR4 antagonist this compound inhibits primary tumor growth and metastasis of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Differential effects of CXCR4 antagonists on the survival and proliferation of myeloid leukemia cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evaluation of the Cell Invasion and Migration Process: A Comparison of the Video Microscope-based Scratch Wound Assay and the Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cell Migration and Invasion Assays as Tools for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Challenges of CTCE-9908 Clinical Translation: A Technical Support Center

The journey of a promising anti-cancer agent from preclinical discovery to clinical application is fraught with challenges. CTCE-9908, a potent and selective peptide antagonist of the C-X-C chemokine receptor 4 (CXCR4), has demonstrated significant potential in preclinical studies for various cancers. However, its successful clinical translation hinges on a thorough understanding of its mechanism of action, potential experimental pitfalls, and the hurdles encountered in clinical trials. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to navigate the complexities of working with this compound.

Troubleshooting Guide

This guide addresses common issues that may arise during in vitro and in vivo experiments with this compound.

| Issue | Potential Cause | Troubleshooting Steps |

| Inconsistent results in cell migration/invasion assays | 1. Suboptimal cell health or passage number.2. Incorrect concentration of this compound or chemoattractant (CXCL12).3. Variation in coating of transwell inserts.4. Insufficient incubation time. | 1. Use cells within a consistent and low passage number range. Ensure high cell viability before starting the assay.2. Perform a dose-response curve to determine the optimal concentration of this compound and CXCL12 for your specific cell line.3. Ensure a uniform and consistent coating of Matrigel or other extracellular matrix components on the inserts.4. Optimize the incubation time for your cell line as migration/invasion rates can vary significantly. |

| Low efficacy in in vivo animal models | 1. Inadequate dosing or administration schedule.2. Poor bioavailability or rapid clearance of the peptide.3. Tumor model not dependent on CXCR4 signaling.4. Pre-treatment of cells may be required. | 1. Refer to published studies for effective dosing regimens (e.g., 25-100 mg/kg, s.c., 5 days/week) and optimize for your specific model.[1][2][3]2. Consider the pharmacokinetic properties of peptides. Strategies to improve stability, such as PEGylation, could be explored if not already part of the formulation.3. Confirm CXCR4 expression and its role in the chosen tumor model through in vitro functional assays before starting in vivo experiments.4. Some studies have shown that pre-treating cancer cells with this compound before injection can enhance its anti-metastatic effects.[4] |

| Peptide solubility and stability issues | 1. Improper storage of lyophilized peptide or reconstituted solution.2. Use of inappropriate solvent.3. Repeated freeze-thaw cycles. | 1. Store lyophilized this compound at -20°C. Once reconstituted, aliquot and store at -20°C or -80°C to avoid degradation.2. Check the manufacturer's instructions for the recommended solvent. Sterile, distilled water is often a suitable solvent for peptides.3. Aliquoting the peptide solution into single-use vials is crucial to prevent degradation from multiple freeze-thaw cycles. |

| High background in immunoassays (e.g., Western blot, Flow Cytometry) | 1. Non-specific antibody binding.2. Inappropriate blocking buffer.3. Insufficient washing steps. | 1. Use a highly specific primary antibody against CXCR4 and titrate to determine the optimal concentration.2. Optimize the blocking buffer (e.g., 5% non-fat milk or BSA in TBST).3. Increase the number and duration of washing steps to reduce background signal. |

Frequently Asked Questions (FAQs)

This section addresses broader questions regarding the clinical translation of this compound.

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a competitive antagonist of the CXCR4 receptor. It blocks the binding of its natural ligand, CXCL12 (also known as SDF-1), to CXCR4. This inhibition disrupts the downstream signaling pathways involved in tumor cell proliferation, survival, migration, invasion, and angiogenesis.[2] In some cancer cells, such as ovarian cancer, this compound has been shown to induce a unique form of cell death called mitotic catastrophe, characterized by multinucleation and abnormal mitosis.[2]

Q2: What were the key findings from the Phase I/II clinical trial of this compound?

A2: A Phase I/II study in patients with advanced solid tumors refractory to standard therapies showed that this compound was generally well-tolerated. The most common drug-related adverse events were mild to moderate and included phlebitis (inflammation of a vein), gingivitis, and elevated gamma-glutamyl transferase (GGT) levels. No dose-limiting toxicities were observed. While no complete or partial responses were reported, five patients (three with ovarian cancer and two with breast cancer) experienced stable disease after the first cycle of treatment. These preliminary findings suggested some anti-tumor activity, particularly in ovarian cancer.

Q3: What are the main challenges in the clinical translation of this compound and other peptide-based CXCR4 antagonists?

A3: The clinical translation of peptide-based CXCR4 antagonists like this compound faces several hurdles:

-

Pharmacokinetics: Peptides often have short plasma half-lives due to rapid degradation by proteases and renal clearance. This can necessitate frequent administration or the development of modified formulations to improve stability.

-

Delivery and Formulation: Ensuring the peptide reaches the tumor microenvironment in sufficient concentrations can be challenging. Formulations need to be optimized for stability and bioavailability.

-

Modest Clinical Efficacy as a Monotherapy: While preclinical studies often show significant anti-tumor effects, the clinical efficacy of CXCR4 antagonists as single agents has been modest in unselected patient populations. This suggests that their therapeutic potential might be maximized in combination with other anti-cancer agents.

-

Patient Selection: The expression of CXCR4 can be heterogeneous within and between tumors. Identifying patients most likely to respond based on their CXCR4 expression levels or the dependency of their cancer on this signaling pathway is crucial for successful clinical development.

Q4: What are the potential future directions for the clinical development of this compound or similar CXCR4 inhibitors?

A4: Future strategies for the clinical development of CXCR4 inhibitors like this compound will likely focus on:

-

Combination Therapies: Combining CXCR4 antagonists with chemotherapy, targeted therapies, or immunotherapies holds promise. By mobilizing cancer cells from the protective tumor microenvironment, CXCR4 inhibitors may sensitize them to the effects of other treatments.

-

Biomarker-Driven Patient Selection: Developing and validating biomarkers to identify patients whose tumors are highly dependent on the CXCL12/CXCR4 axis will be critical for designing more effective clinical trials.

-

Improved Drug Delivery: Investigating novel drug delivery systems, such as nanoparticles or long-acting formulations, could enhance the pharmacokinetic profile and therapeutic efficacy of peptide-based inhibitors.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound.

Table 1: In Vivo Efficacy of this compound in Mouse Models

| Cancer Type | Mouse Model | Treatment Regimen | Primary Tumor Growth Inhibition | Metastasis Inhibition | Reference |

| Breast Cancer | MDA-MB-231 xenograft | 25 mg/kg, s.c., 5 d/wk | 7-fold reduction in tumor burden at 5 weeks | 9-fold reduction in metastatic burden at 5 weeks | [5][6] |

| Breast Cancer | PyMT transgenic | 50 mg/kg, s.c., 5 d/wk for 3.5 weeks | 45% inhibition | 75% reduction in distant metastasis (in combination with DC101) | [1] |

| Osteosarcoma | K7M2 murine model | 67 mg/kg, s.c., 5 days on/2 days off | - | 50% reduction in lung nodules | [4] |

| Prostate Cancer | Orthotopic PC-3 model | 25 mg/kg | No significant inhibition of primary tumor | 40% reduction in lymph node metastasis, 93% reduction in liver metastasis | [7][8] |

Table 2: In Vitro Effects of this compound

| Cell Line | Assay | Concentration | Effect | Reference |

| Ovarian Cancer (IGROV, TOV21G) | Migration Assay | 100 µg/mL | Inhibition of migration towards CXCL12 | [9] |

| Ovarian Cancer (IGROV, TOV21G, SKOV3) | Cell Growth | 0-300 µg/mL (10 days) | Inhibition of cell growth | [2][3] |

| Osteosarcoma (K7M2) | Migration Assay | 100 µg/mL | 23% decrease in migration | [4] |

| Prostate Cancer (PC-3) | Invasion Assay | 50 µg/mL | Inhibition of CXCL12-induced invasion | [7][8] |

| Melanoma (B16 F10) | Cell Viability | IC50 | Cytotoxicity observed | [10] |

Experimental Protocols

1. In Vivo Mouse Model of Breast Cancer Metastasis

-

Cell Line: MDA-MB-231 human breast cancer cells.

-

Animal Model: Female athymic nude mice (4-6 weeks old).

-

Procedure:

-

Inject 1 x 10^6 MDA-MB-231 cells into the mammary fat pad.

-

Monitor tumor growth regularly.

-

Once tumors are established, randomize mice into treatment and control groups.

-

Administer this compound (e.g., 25 mg/kg) subcutaneously five days a week. The control group receives a vehicle control (e.g., sterile saline).[5][6]

-

Monitor tumor volume using calipers or bioluminescence imaging if using luciferase-expressing cells.

-

At the end of the study, euthanize the mice and harvest primary tumors and metastatic organs (e.g., lungs, liver, bone) for analysis.

-

Quantify metastatic burden by counting surface nodules or through histological analysis.

-

2. In Vitro Cell Migration Assay (Boyden Chamber)

-

Materials:

-

24-well plate with transwell inserts (e.g., 8 µm pore size).

-

Cancer cells of interest.

-

Serum-free media.

-

Media containing a chemoattractant (e.g., 100 ng/mL CXCL12).

-

This compound.

-

Cell stain (e.g., crystal violet).

-

-

Procedure:

-

Seed cancer cells in the upper chamber of the transwell insert in serum-free media.

-

Add media containing the chemoattractant to the lower chamber.

-

Add different concentrations of this compound to the upper chamber with the cells.

-

Incubate for a predetermined time (e.g., 24 hours) at 37°C.

-

After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the insert with crystal violet.

-

Elute the stain and quantify the absorbance using a plate reader, or count the stained cells under a microscope.

-

Visualizations

Caption: CXCL12/CXCR4 signaling and this compound inhibition.

Caption: Workflow for preclinical evaluation of this compound.

Caption: Challenges in the clinical translation of this compound.

References

- 1. CXCR4 peptide antagonist inhibits primary breast tumor growth, metastasis and enhances the efficacy of anti-VEGF treatment or docetaxel in a transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Inhibition of the CXCR4/CXCL12 chemokine pathway reduces the development of murine pulmonary metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A CXCR4 antagonist this compound inhibits primary tumor growth and metastasis of breast cancer. [vivo.weill.cornell.edu]

- 6. A CXCR4 antagonist this compound inhibits primary tumor growth and metastasis of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeting CXCR4 with this compound inhibits prostate tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting CXCR4 with this compound inhibits prostate tumor metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. In vitro effects and mathematical modelling of this compound (a chemokine receptor 4 antagonist) on melanoma cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Enhancing the Bioavailability of Peptide-Based Inhibitors like CTCE-9908

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptide-based inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments with compounds like CTCE-9908, a potent and selective CXCR4 antagonist.[1] Our goal is to help you overcome challenges related to bioavailability and experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a peptide antagonist of the chemokine receptor CXCR4.[1] It functions by competitively binding to CXCR4, thereby inhibiting the interaction between the receptor and its ligand, CXCL12 (also known as SDF-1).[2][3] This inhibition disrupts downstream signaling pathways that are crucial for cancer cell proliferation, migration, and metastasis.[2][4] In some cancer cell lines, such as ovarian cancer cells, this compound has been shown to induce mitotic catastrophe.[1]

Q2: What are the known physicochemical properties of this compound?

A2: this compound is a peptide with a molecular weight of 1927.27 g/mol and a chemical formula of C86H147N27O23. It is soluble in water up to 2 mg/mL and in DMSO at a concentration of 10 mM.[5] For long-term storage, it is recommended to store the lyophilized powder at -20°C.

Q3: What are the primary challenges associated with the bioavailability of this compound?

A3: Like many peptide-based drugs, this compound faces significant bioavailability challenges, primarily due to its susceptibility to enzymatic degradation in the gastrointestinal tract and poor permeability across biological membranes. This is why in most preclinical studies, this compound is administered via subcutaneous injection rather than orally.[1][6][7]

Q4: What are some potential strategies to improve the bioavailability of this compound?

A4: Several strategies can be explored to enhance the bioavailability of peptide inhibitors like this compound:

-

Nanoparticle-based delivery systems: Encapsulating this compound in nanoparticles, such as liposomes, can protect it from enzymatic degradation and improve its pharmacokinetic profile.[8] Surface modification of these nanoparticles with specific ligands could also enable targeted delivery to tumor cells.[9]

-

Hydrogel formulations: Incorporating this compound into a hydrogel matrix can provide a sustained-release delivery system, which is particularly useful for localized tumor therapy.[10][11][12]

-

Chemical modifications: While not yet reported for this compound, strategies such as PEGylation or the incorporation of unnatural amino acids could be investigated to enhance its stability and in vivo half-life.

Troubleshooting Guides

In Vitro Experiments

| Issue | Possible Cause | Troubleshooting Steps |

| Inconsistent results in cell-based assays | Peptide degradation due to improper storage or handling. | Store lyophilized this compound at -20°C. Prepare fresh stock solutions and aliquot for single use to avoid repeated freeze-thaw cycles.[1] |

| Inaccurate peptide concentration. | Ensure accurate weighing and reconstitution of the lyophilized peptide. Use freshly prepared solutions for each experiment. | |

| Cell line variability. | Regularly check the expression levels of CXCR4 in your cell lines, as this can influence the efficacy of this compound. | |

| Low inhibitory effect observed | Suboptimal concentration of this compound. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Published effective concentrations range from µg/mL to mg/mL depending on the cell type and assay.[1][13] |

| Short incubation time. | Increase the incubation time to allow for sufficient interaction between this compound and the CXCR4 receptors. | |

| Peptide precipitation in media | Poor solubility at the working concentration. | Although soluble in water up to 2 mg/mL, high concentrations in complex cell culture media may lead to precipitation. Prepare a concentrated stock solution in sterile water or DMSO and then dilute it in your culture medium.[5][14] Gentle vortexing or sonication may aid dissolution.[14] |

In Vivo Experiments

| Issue | Possible Cause | Troubleshooting Steps |

| Lack of tumor growth inhibition | Insufficient dosage or frequency of administration. | Optimize the dosage and administration schedule. Published studies have used subcutaneous injections of this compound at doses ranging from 25 mg/kg to 100 mg/kg, typically administered 5 days a week.[1][6][7] |

| Poor bioavailability at the tumor site. | Consider alternative delivery strategies such as encapsulation in liposomes or hydrogels to improve drug accumulation at the tumor site.[8][10][12] | |

| Rapid clearance of the peptide. | The peptide nature of this compound likely leads to rapid renal clearance. Strategies to extend its half-life, such as PEGylation, could be explored. | |

| Variability in tumor response between animals | Inconsistent administration of the inhibitor. | Ensure precise and consistent subcutaneous injection techniques to minimize variability in drug delivery. |

| Differences in tumor establishment and growth. | Carefully monitor tumor growth in all animals and randomize them into treatment and control groups before starting the experiment. |

Experimental Protocols

In Vitro Cell Migration Assay (Boyden Chamber Assay)

-

Cell Preparation: Culture CXCR4-expressing cancer cells (e.g., MDA-MB-231 breast cancer cells) to 70-80% confluency. Harvest the cells and resuspend them in a serum-free medium at a concentration of 1 x 10^6 cells/mL.

-

Assay Setup:

-

Add a chemoattractant (e.g., 100 ng/mL CXCL12) to the lower chamber of the Boyden chamber plate.

-

Place the chamber inserts (with an 8 µm pore size membrane) into the wells.

-

Pre-incubate the cell suspension with various concentrations of this compound (e.g., 0, 10, 50, 100 µg/mL) for 30 minutes at 37°C.

-

Add 100 µL of the cell suspension to the upper chamber of each insert.

-

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-24 hours, depending on the cell type.

-

Analysis:

-

Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol and stain with a solution such as crystal violet.

-

Count the number of migrated cells in several high-power fields under a microscope.

-

In Vivo Tumor Growth and Metastasis Model (Orthotopic Breast Cancer Model)

-

Cell Implantation:

-

Harvest luciferase-transfected MDA-MB-231 cells and resuspend them in a sterile phosphate-buffered saline (PBS) and Matrigel mixture.

-

Surgically implant 1 x 10^6 cells into the mammary fat pad of female immunodeficient mice.

-

-

Treatment Protocol:

-

Allow the tumors to establish and reach a palpable size.

-

Randomize the mice into a control group (vehicle) and a treatment group.

-

Prepare a stock solution of this compound in sterile water.

-

Administer this compound subcutaneously at a dose of 25 mg/kg, 5 days per week, for the duration of the study.[6] The control group receives subcutaneous injections of the vehicle.

-

-

Monitoring and Analysis:

-

Monitor tumor growth weekly by measuring the tumor dimensions with calipers.

-

Assess metastasis weekly using bioluminescent imaging to quantify the tumor burden in distant organs.[6]

-

At the end of the study, euthanize the mice and harvest the primary tumors and metastatic tissues for further analysis (e.g., histology, immunohistochemistry).

-

Data Summary

In Vitro Efficacy of this compound

| Cell Line | Assay | Concentration | Effect | Reference |

| Ovarian Cancer (IGROV, TOV21G, SKOV3) | Migration & Growth | 0-300 µg/mL | Inhibition of migration and growth, G2-M arrest | [1] |

| Prostate Cancer (PC-3) | Chemoinvasion | 50 µg/mL | Significant reduction in CXCL12-induced chemoinvasion | [13] |

| Osteosarcoma (K7M2) | Invasion | Not specified | Two-fold decrease in invasion | [15] |

| Melanoma (B16 F10) | Cell Viability (IC50) | ~0.53 mM (48h) | Cytotoxicity observed | [16] |

| Esophageal Cancer (OE19) | Migration & Proliferation | Not specified | Inhibition of migration and proliferation | [17] |

In Vivo Efficacy of this compound

| Cancer Model | Animal Model | Dose and Administration | Primary Outcome | Reference |

| Breast Cancer | Mammary Fat Pad Xenograft | 25 mg/kg, s.c., 5 days/week | 5-fold reduction in primary tumor burden at 6 weeks | [6] |

| Breast Cancer | Cardiac Ventricle Injection | 25 mg/kg, s.c., 5 days/week | 20-fold reduction in metastatic tumor burden at 6 weeks | [6] |

| Breast Cancer | Transgenic Mouse (PyMT) | 50 mg/kg, s.c. | 45% inhibition of primary tumor growth at 3.5 weeks | [7] |

| Osteosarcoma | Tail Vein Injection | 67 mg/kg, s.c., 5 days on, 2 days off | 50% reduction in metastatic lung nodules | [15] |

| Prostate Cancer | Orthotopic Xenograft | 25 mg/kg, s.c., daily | Significant reduction in total metastatic burden | [13] |

Visualizations

Signaling Pathways and Experimental Workflows

Caption: The CXCL12/CXCR4 signaling pathway and the inhibitory action of this compound.

Caption: Workflow for improving the bioavailability of peptide-based inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The involvement of a chemokine receptor antagonist this compound and kynurenine metabolites in cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. repository.up.ac.za [repository.up.ac.za]

- 4. Mathematical modelling for this compound (a CXCR4 inhibitor) on B16 F10 melanoma cell proliferation | Biomath Communications Supplement [biomath.math.bas.bg]

- 5. This compound | CXCR4 antagonist | Probechem Biochemicals [probechem.com]

- 6. A CXCR4 antagonist this compound inhibits primary tumor growth and metastasis of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CXCR4 peptide antagonist inhibits primary breast tumor growth, metastasis and enhances the efficacy of anti-VEGF treatment or docetaxel in a transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Peptide-functionalized liposomes as therapeutic and diagnostic tools for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Peptide-modified Liposome Development Service - Creative Biolabs [creative-biolabs.com]

- 10. Frontiers | Mechanism underlying the involvement of CXCR4/CXCL12 in diabetic wound healing and prospects for responsive hydrogel-loaded CXCR4 formulations [frontiersin.org]

- 11. Hydrogel drug delivery systems for minimally invasive local immunotherapy of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Targeting CXCR4 with this compound inhibits prostate tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. Inhibition of the CXCR4/CXCL12 chemokine pathway reduces the development of murine pulmonary metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. repository.up.ac.za [repository.up.ac.za]

- 17. Effective inhibition of metastases and primary tumor growth with this compound in esophageal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

strategies to enhance the therapeutic index of CTCE-9908

Welcome to the technical support center for CTCE-9908, a potent and selective peptide antagonist of the CXCR4 receptor. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic peptide antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2] It functions by competitively binding to CXCR4, thereby inhibiting the interaction between the receptor and its natural ligand, CXCL12 (also known as SDF-1).[3][4] This blockade disrupts downstream signaling pathways involved in tumor cell proliferation, survival, migration, and angiogenesis.[5][6] A unique mechanism of action observed in ovarian cancer cells is the induction of mitotic catastrophe, a form of cell death resulting from abnormal mitosis.[1][2]

Q2: In which cancer models has this compound shown efficacy?

A2: this compound has demonstrated anti-tumor and anti-metastatic effects in various preclinical cancer models, including breast cancer,[7][8][9] prostate cancer,[5][6] ovarian cancer,[1] melanoma, and osteosarcoma.[10]

Q3: What are the recommended solvent and storage conditions for this compound?

A3: this compound is soluble in water up to 2 mg/mL. For in vitro experiments, it can also be dissolved in DMSO. It is recommended to store the solid compound at -20°C. Once reconstituted, it is advisable to aliquot the solution and store it at -80°C to prevent degradation from repeated freeze-thaw cycles.

Q4: Does this compound induce apoptosis?

A4: Studies in ovarian cancer and melanoma cell lines have shown that this compound does not typically induce apoptosis or cellular senescence.[1][11] Instead, in some cancer cell types, it leads to cell death through mitotic catastrophe, characterized by multinucleation and G2-M arrest.[1] However, in a Bcl-2 expressing prostate cancer model, a reduction in tumor size was associated with the induction of apoptosis.[6]

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected inhibition of cell proliferation in vitro.

-

Possible Cause 1: Low CXCR4 expression on the cell line. The efficacy of this compound is dependent on the level of CXCR4 expression on the cancer cells.

-

Troubleshooting Step: Confirm the CXCR4 expression level of your target cell line using qPCR, Western blot, or flow cytometry. Compare your results with published data for that cell line, if available.

-

-

Possible Cause 2: Suboptimal concentration of this compound. The effective concentration can vary significantly between different cell lines.

-

Possible Cause 3: Discrepancy between in vitro and in vivo effects. Some studies have reported that this compound may not significantly inhibit the proliferation of certain cancer cell lines (e.g., PC-3 and C4-2B prostate cancer cells) in vitro, but still reduces the overall tumor burden in vivo.[5] This is likely due to the drug's impact on the tumor microenvironment, such as inhibition of angiogenesis.[5]

-

Troubleshooting Step: If you observe limited anti-proliferative effects in vitro, consider assessing other cellular functions that are influenced by CXCR4 signaling, such as cell migration and invasion.

-

Issue 2: High variability in cell migration or invasion assay results.

-

Possible Cause 1: Inconsistent chemoattractant gradient. A stable and reproducible chemoattractant gradient is crucial for these assays.

-

Troubleshooting Step: Ensure that the chemoattractant (e.g., CXCL12) is added to the lower chamber of the transwell plate at a consistent and optimal concentration. Serum-starve the cells before the assay to increase their responsiveness to the chemoattractant.

-

-

Possible Cause 2: Use of an inactive control. A proper negative control is essential to validate the specificity of this compound's effect.

-